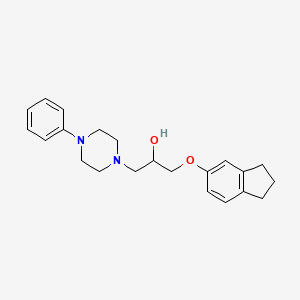
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.478. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol , often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The compound can be synthesized through various organic reactions involving piperazine derivatives and indene derivatives. The synthetic pathway typically includes the formation of the indene moiety followed by the introduction of the piperazine ring via nucleophilic substitution.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antidepressant and antitumor effects. The following sections detail specific activities and findings from various studies.
Antidepressant Activity
Piperazine derivatives are widely studied for their antidepressant properties. The compound's structure suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors.
- Study Findings : In animal models, compounds similar to this one have shown significant reductions in depressive-like behaviors when administered at optimal doses. These effects are often attributed to enhanced serotonergic and dopaminergic signaling pathways.
Antitumor Activity
The compound has also been investigated for its anticancer properties, particularly against various human cancer cell lines.
- In Vitro Studies : Research has demonstrated that related piperazine compounds exhibit cytotoxic effects on cancer cells, including breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis Induction |
| A549 | 20 | Cell Cycle Arrest |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperazine or indene rings can significantly influence potency and selectivity.
Key Findings in SAR Studies:
- Substituent Positioning : Substituents at specific positions on the piperazine ring enhance receptor affinity.
- Indene Modifications : Alterations in the indene structure can lead to improved solubility and bioavailability.
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Antidepressant Efficacy in Rodent Models : In a study involving forced swim tests in rodents, administration of the compound resulted in a significant decrease in immobility time, indicating antidepressant-like effects.
- Cytotoxicity Against Cancer Cells : A recent study reported that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 cells, with flow cytometry confirming increased apoptosis rates.
特性
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c25-21(17-26-22-10-9-18-5-4-6-19(18)15-22)16-23-11-13-24(14-12-23)20-7-2-1-3-8-20/h1-3,7-10,15,21,25H,4-6,11-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIAMVPZHAVSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














